5-Iodo-4-methyl-1,3-thiazol-2-amine

描述

Historical Context and Significance of the Thiazole (B1198619) Moiety in Organic Synthesis

The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen atoms, has been a subject of intense interest for chemists for many decades. nih.govexlibrisgroup.comresearchgate.net Its aromatic nature, resulting from the delocalization of six π-electrons, endows the ring with numerous reactive positions suitable for a variety of chemical transformations, including nucleophilic and electrophilic substitutions, as well as oxidation reactions. nih.govexlibrisgroup.comresearchgate.net

The journey of thiazole chemistry began with the pioneering work of Hantzsch and Hofmann, with significant subsequent contributions from Bogert and his collaborators. ijarsct.co.in A landmark in the application of thiazoles was Mills' discovery of their importance in cyanine (B1664457) dyes, which became vital as photographic sensitizers. ijarsct.co.in

Thiazole and its derivatives are not merely laboratory curiosities; they are integral components of numerous natural products and synthetic compounds with a wide array of applications. ijarsct.co.inneliti.com For instance, the thiazole ring is a fundamental part of the vitamin B1 (thiamine) structure, which is essential for nervous system function. ijarsct.co.intandfonline.com Furthermore, this versatile scaffold is present in a multitude of clinically approved drugs, including those with antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govijarsct.co.innih.gov The ability to easily synthesize and modify the thiazole ring from a variety of starting materials has made it an attractive and enduring scaffold in medicinal chemistry and drug discovery. jetir.org

Importance of Halogenated Heterocycles in Synthetic Chemistry

Heterocyclic compounds, organic molecules containing at least one non-carbon atom in a ring, are of paramount importance in chemistry, with an estimated 70% of pharmaceutical products being based on such structures. sigmaaldrich.comdur.ac.uk When these heterocyclic structures are adorned with one or more halogen atoms (fluorine, chlorine, bromine, or iodine), they become halogenated heterocycles, a class of compounds with immense utility in synthetic chemistry. sigmaaldrich.com

The introduction of a halogen atom onto a heterocyclic ring can dramatically alter the molecule's physical and chemical properties. nih.gov Halogens can enhance the biological activity of molecules, a fact underscored by the high proportion of halogen-containing pharmaceuticals and agrochemicals currently on the market. acs.org This enhancement can be attributed to several factors, including increased hydrophobicity, which can improve membrane permeability, and the ability to form halogen bonds, which can influence binding affinity to biological targets. nih.gov

From a synthetic standpoint, halogenated heterocycles are invaluable intermediates. sigmaaldrich.comacs.org The halogen atom serves as a versatile functional handle, allowing for a wide range of subsequent chemical modifications. dur.ac.uk These modifications are often achieved through powerful synthetic methodologies like lithiation and palladium-catalyzed cross-coupling reactions. sigmaaldrich.com This "scaffolding" approach, where halogens are sequentially replaced with other functionalities, provides a reliable and high-yielding route to a vast number of novel and highly substituted heterocyclic compounds. dur.ac.uk This strategy is particularly advantageous as it allows for the late-stage diversification of molecular structures, a key aspect of modern drug discovery and materials science. dur.ac.uk

Unique Structural Features and Chemical Relevance of 5-Iodo-4-methyl-1,3-thiazol-2-amine

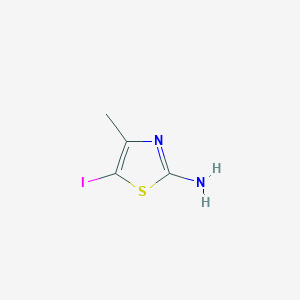

This compound is a molecule that embodies the synergistic potential of a thiazole core and a halogen substituent. Its structure, featuring a methyl group at position 4, an amino group at position 2, and a crucial iodine atom at position 5 of the thiazole ring, makes it a particularly interesting building block for organic synthesis.

The presence of the iodine atom is of paramount importance. Iodine is the most reactive of the common halogens in many synthetic transformations, making the C5 position of the thiazole ring a prime site for further functionalization. This reactivity allows for the introduction of a wide variety of substituents through reactions such as substitution, cycloaddition, arylation, and dimerization.

The 2-amino group is another key feature, influencing the electronic properties of the thiazole ring and providing an additional site for chemical modification. neliti.com The combination of the reactive iodo group and the versatile amino group on the stable thiazole scaffold makes this compound a highly valuable and sought-after intermediate in the synthesis of more complex and potentially bioactive molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H5IN2S |

| Molecular Weight | 240.07 g/mol |

| CAS Number | 3034-58-0 |

| IUPAC Name | This compound |

| SMILES | CC1=C(SC(=N1)N)I |

| InChIKey | TUDBFJSDYWCXHY-UHFFFAOYSA-N |

Source: PubChem CID 23341795 nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Thiazole |

| Cyanine |

| Thiamine |

| 5-iodo-4-methyl-thiazol-2-ylamine |

Structure

3D Structure

属性

IUPAC Name |

5-iodo-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDBFJSDYWCXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306209 | |

| Record name | 5-Iodo-4-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-58-0 | |

| Record name | 5-Iodo-4-methyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-4-methyl-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 4 Methyl 1,3 Thiazol 2 Amine

Direct Synthesis Approaches to 5-Iodo-4-methyl-1,3-thiazol-2-amine

Direct synthesis involves the introduction of an iodine atom at the C5 position of the 4-methyl-1,3-thiazol-2-amine scaffold. This is typically accomplished through halogenation reactions utilizing various iodinating agents and reaction mechanisms.

Iodine-mediated halogenation is a common method for synthesizing iodinated aromatic and heterocyclic compounds. Molecular iodine, often in the presence of a catalyst or an oxidizing agent, can be used to achieve the desired substitution. researchgate.netresearchgate.net The reactivity of the thiazole (B1198619) ring, influenced by the activating amino group at the C2 position, facilitates this transformation.

Electrophilic iodination is a prominent method for introducing iodine onto the thiazole ring. The electron-rich nature of the 2-aminothiazole (B372263) system directs electrophilic substitution primarily to the C5 position.

Commonly used reagents for electrophilic iodination include N-iodosuccinimide (NIS) and molecular iodine in the presence of an activating agent. organic-chemistry.org For instance, the use of NIS in a suitable solvent like trifluoroacetic acid can effectively iodinate a range of aromatic and heterocyclic compounds under mild conditions. organic-chemistry.orgcolab.ws The reaction proceeds through the generation of an electrophilic iodine species that attacks the electron-rich C5 position of the thiazole ring. The reaction's efficiency can be enhanced by using catalytic amounts of a strong acid. organic-chemistry.org Another approach involves using hypervalent iodine reagents, which are known to mediate a variety of halogenation reactions with unique selectivities. nih.govdntb.gov.ua

Table 1: Electrophilic Iodination Agents and Conditions

| Reagent | Catalyst/Co-reagent | Typical Conditions | Reference |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Mild, short reaction times | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Mild conditions | organic-chemistry.org |

| Molecular Iodine (I₂) | Copper(II) oxide | Neutral conditions | organic-chemistry.org |

| Molecular Iodine (I₂) | F-TEDA-BF₄ (Selectfluor) | Methanol, room temp. | organic-chemistry.org |

While electrophilic substitution is common, radical-mediated iodination offers an alternative pathway. These reactions are often initiated by light or a radical initiator and involve the homolytic cleavage of the iodine-iodine bond to generate iodine radicals. researchgate.net These radicals can then react with the thiazole precursor. The mechanism of iodine-mediated radical reactions can be complex, sometimes involving the formation of a covalent bond between the substrate and iodine, which then participates in the radical process. researchgate.net In some instances, iodine-mediated intramolecular cyclization proceeds through a radical pathway, highlighting the versatility of iodine in promoting radical transformations. nih.gov

Cyclocondensation Reactions with Iodine as a Reagent

An alternative to direct halogenation is the construction of the this compound molecule through a cyclocondensation reaction. In this approach, iodine is incorporated as a reagent during the ring-forming step, leading directly to the desired iodinated product.

The Hantzsch thiazole synthesis is a classic and widely used method for preparing 2-aminothiazoles. researchgate.netresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. To synthesize this compound, a variation of this method can be employed where an iodo-substituted α-halocarbonyl compound is used.

A more direct approach involves the reaction of a ketone with thiourea in the presence of iodine. acs.org In this one-pot synthesis, iodine acts as both the halogenating agent for the ketone and a catalyst for the cyclization. For example, the reaction of an aromatic ketone with thiourea and iodine can yield a 2-aminothiazole. acs.org An I₂/CuO-catalyzed tandem cyclization strategy has also been reported for the one-pot synthesis of substituted 2-aminothiazoles from aromatic ketones and thiourea. acs.org

Table 2: Iodine-Mediated Hantzsch-type Synthesis

| Ketone Precursor | Thio-component | Iodine Source/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Ketone | Thiourea | I₂/CuO | Tandem cyclization | 2-Aminothiazole | acs.org |

| α-Bromoketone | Thiourea | Molecular Iodine | Catalytic, mild | 2-Aminothiazole | researchgate.netresearchgate.net |

| Ketone | Thiourea | Iodine | Refluxing ethanol | 2-Aminothiazole scaffold | nih.gov |

Modifications to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. wikipedia.org Microwave-assisted Hantzsch synthesis, for instance, has been shown to be an effective method for the rapid synthesis of thiazole derivatives. nih.gov

A notable modification involves the in-situ generation of the α-iodoketone. For example, an electrochemical method for synthesizing 2-aminothiazoles has been developed where ketones react with thioureas in the presence of an iodide salt like ammonium (B1175870) iodide (NH₄I). In this process, the iodide ion is electrochemically oxidized to generate the key α-iodoketone intermediate, which then reacts with thiourea to form the thiazole ring.

Another innovative approach utilizes alkynyl(aryl)iodonium reagents, which can undergo cyclocondensation with thioamides to furnish thiazoles, demonstrating the utility of hypervalent iodine compounds in modern synthetic strategies. acs.org

Precursor-Based Synthesis of this compound

The most common approach to synthesizing this compound involves the direct derivatization of a 2-aminothiazole precursor. This strategy is favored for its straightforward nature and the ready availability of the starting materials.

The principal precursor for this synthesis is 2-amino-4-methylthiazole (B167648). This compound serves as the foundational scaffold upon which the iodine moiety is introduced. The synthesis of the 2-aminothiazole core itself can be accomplished via the well-established Hantzsch thiazole synthesis, which involves the condensation of a ketone (in this case, acetone (B3395972) or a related compound) with thiourea, often in the presence of an oxidizing agent like iodine to form the corresponding α-haloketone in situ. researchgate.netnih.gov Once 2-amino-4-methylthiazole is obtained, the subsequent step is the selective introduction of an iodine atom at the 5-position of the thiazole ring, a site activated for electrophilic substitution by the electron-donating amino group.

The introduction of iodine onto the 4-methyl-1,3-thiazol-2-amine backbone is an electrophilic aromatic substitution reaction. The electron-rich nature of the thiazole ring, particularly at the C5 position, facilitates this transformation. Several iodinating agents and systems have been developed for this purpose.

Common strategies include:

Molecular Iodine (I₂): The use of elemental iodine, often in the presence of a base or an oxidizing agent, is a conventional method. The oxidizing agent, such as hydrogen peroxide, helps to generate a more potent electrophilic iodine species. mdpi.com

N-Iodosuccinimide (NIS): NIS is a mild and highly effective source of electrophilic iodine for iodinating electron-rich heterocyclic compounds. sioc-journal.cn This reagent is often preferred due to its ease of handling and high selectivity, typically resulting in clean reactions with high yields. The reaction is generally carried out in a suitable organic solvent.

In Situ Generated Electrophiles: Advanced methods involve the in situ generation of the iodinating species. For instance, mixing copper(II) salts with sodium iodide can produce electrophilic triiodide ions that are effective in iodination reactions. nih.gov Another approach involves using 2-iodoxybenzoic acid (IBX) in combination with molecular iodine in water, presenting an eco-friendly option. mdpi.com

Table 1: Comparison of Iodination Reagents

| Reagent/System | Description | Advantages |

|---|---|---|

| I₂ / H₂O₂ | Elemental iodine with an oxidizing agent. mdpi.com | Inexpensive reagents. |

| N-Iodosuccinimide (NIS) | A stable, solid source of electrophilic iodine. sioc-journal.cn | High selectivity, mild conditions, easy to handle. |

| Cu(II) / NaI | Generates electrophilic triiodide ions in situ. nih.gov | High reactivity of the in situ generated species. |

| IBX / I₂ | Uses 2-iodoxybenzoic acid with iodine. mdpi.com | Can be performed in water, offering a greener alternative. |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with the aid of microwave irradiation or mechanochemical mixing, can significantly reduce environmental impact. researchgate.netnih.govsemanticscholar.org This approach simplifies work-up procedures, lowers costs, and prevents pollution from solvent waste.

Benign Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Polyethylene glycol (PEG), for example, has been used as a recyclable solvent in the Hantzsch synthesis of 2-aminothiazoles. researchgate.net Water is also an ideal green solvent for certain reactions, such as the IBX/I₂ iodination method. mdpi.com

The use of alternative energy sources is a cornerstone of green chemistry, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. semanticscholar.org In the synthesis of thiazole and related heterocyclic derivatives, it has been shown to dramatically reduce reaction times from hours to minutes and improve product yields. nih.govsciforum.net This efficiency is due to the direct and rapid heating of the reaction mixture.

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The acoustic cavitation generated by ultrasound creates localized hot spots with extreme temperatures and pressures, promoting the reaction. nih.gov Combined ultrasound and microwave-assisted syntheses have also been developed, harnessing the benefits of both technologies. researchgate.net

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis

| Method | Typical Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating | Hours to days | Moderate to Good | Well-established and understood. |

| Microwave Irradiation | Minutes | Good to Excellent | Rapid heating, shorter reaction times, often higher yields. nih.govsciforum.net |

| Ultrasonic Irradiation | Minutes to Hours | Good | Enhanced reaction rates, useful for heterogeneous reactions. nih.gov |

Catalysis is a fundamental principle of green chemistry, as catalysts can increase reaction efficiency and be used in small amounts. The development of recyclable catalysts is particularly important for sustainable processes.

Heterogeneous and Recyclable Catalysts: A significant advancement in green catalysis is the development of solid-supported and recyclable catalysts. For the synthesis of related nitrogen-containing heterocycles, catalysts such as silica-supported tungstosilicic acid have been used. researchgate.net Another innovative approach involves functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) as a catalyst support. semanticscholar.org These catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity, making the process highly economical and environmentally friendly. semanticscholar.org

Chemical Reactivity and Transformation Pathways of 5 Iodo 4 Methyl 1,3 Thiazol 2 Amine

Reactivity of the Thiazole (B1198619) Ring System in 5-Iodo-4-methyl-1,3-thiazol-2-amine

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. The reactivity of the thiazole ring in this compound is influenced by the substituents at positions C2, C4, and C5. The C2-amino group and the C4-methyl group are electron-donating, which generally activates the ring towards electrophilic attack. Conversely, the iodine atom at C5 has a deactivating effect due to its electron-withdrawing inductive effect, yet it is a key functional group for substitution reactions.

The 2-aminothiazole (B372263) core is considered a privileged structure in medicinal chemistry. nih.gov The amino group at the C2 position significantly influences the regioselectivity of electrophilic substitution reactions.

In 2-aminothiazoles, the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. pharmaguideline.com This is due to the strong electron-donating effect of the C2-amino group. However, in the case of this compound, the C5 position is already substituted with an iodine atom. While direct electrophilic substitution at C5 is not possible without prior removal of the iodine, the presence of the activating amino and methyl groups makes the ring system, in general, reactive towards electrophiles. Studies on related 2-aminothiazoles show that if the C5 position is blocked, electrophilic substitution can occur at the C4 position, though it is less favored. The presence of the methyl group at C4 in the title compound further complicates direct substitution at this site. Halogenation of 2-aminothiazoles, for instance, typically occurs at the C5 position. jocpr.com

Consistent with the principles of electrophilic aromatic substitution, enzymatic bromination of 4-acyl-2-aminothiazoles occurs efficiently at the C5 position. nih.gov However, if the C5 position is already substituted, as in the case of 5-acyl-2-aminothiazoles, no bromination is observed. nih.gov

Table 1: Regioselectivity of Electrophilic Substitution on the Thiazole Ring

| Position | Electronic Character | Susceptibility to Electrophilic Attack | Notes |

| C2 | Electron-deficient | Low | The positive charge is localized here. pharmaguideline.com |

| C4 | Nearly neutral | Moderate | Can be a site for substitution if C5 is blocked. |

| C5 | Electron-rich | High | Preferred site for electrophilic attack in 2-aminothiazoles. pharmaguideline.com |

Nucleophilic substitution reactions on the thiazole ring are generally difficult unless the ring is activated by electron-withdrawing groups or quaternization of the ring nitrogen. pharmaguideline.com

The C2 position of the thiazole ring is electron-deficient and thus a potential site for nucleophilic attack. pharmaguideline.com However, direct displacement of the amino group at C2 is not a common reaction pathway. Instead, the amino group can be chemically modified, for example, through diazotization. The resulting diazonium salt can then be displaced by a variety of nucleophiles in reactions such as the Sandmeyer reaction. nih.gov This allows for the introduction of various substituents at the C2 position, transforming the 2-amino functionality into other groups like chloro, bromo, or cyano.

The iodine atom at the C5 position has a dual role in the reactivity of the molecule. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack compared to a non-halogenated analogue. However, and more importantly, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position, a key strategy for the diversification of the 2-aminothiazole scaffold.

The presence of a halogen at the C5 position enables nucleophilic substitution reactions where the halide is displaced by a strong nucleophile. jocpr.com For instance, 2-amino-5-halothiazoles can react with various nucleophiles to replace the halogen atom. Furthermore, the iodine substituent facilitates various cross-coupling reactions, as demonstrated by the Suzuki coupling of 2-amino-5-bromothiazole with boronic acids to form C-C bonds. nih.gov

Table 2: Common Cross-Coupling Reactions Utilizing the C5-Iodo Substituent

| Reaction Name | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Pd catalyst, base, boronic acid/ester | C-C |

| Sonogashira Coupling | Pd/Cu catalyst, base, terminal alkyne | C-C (alkyne) |

| Heck Coupling | Pd catalyst, base, alkene | C-C (alkene) |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine | C-N |

| Stille Coupling | Pd catalyst, organostannane | C-C |

The exocyclic amino group at the C2 position exhibits typical reactivity for an aromatic amine, although its nucleophilicity is somewhat tempered by the electron-withdrawing nature of the thiazole ring. researchgate.net

This amino group can undergo a variety of chemical transformations:

Acylation: It readily reacts with acyl chlorides or acid anhydrides to form the corresponding amides. nih.govmdpi.com This is a common strategy to protect the amino group or to introduce further functional diversity.

Alkylation: Reaction with alkyl halides can lead to N-alkylation. mdpi.com

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines). mdpi.comchemicalbook.com

Diazotization: As mentioned previously, reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) can convert the amino group into a diazonium salt, which is a versatile intermediate. nih.gov

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates produces the corresponding ureas and thioureas. mdpi.com

The reactivity of the amino group is fundamental to its role as a versatile synthetic handle for building more complex molecules. nih.gov

Nucleophilic Substitution Reactions at Ring Positions

Cross-Coupling Reactions Involving the Iodine Substituent

The carbon-iodine bond at the C5 position of the thiazole ring is the most reactive site for transition-metal-catalyzed cross-coupling reactions. This is due to the relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds, which facilitates the initial oxidative addition step in the catalytic cycles of many coupling reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecular architectures. For this compound, the iodine atom serves as an excellent electrophilic partner in a range of palladium-catalyzed transformations.

The formation of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. The Sonogashira and Suzuki reactions are prominent examples of palladium-catalyzed C-C bond-forming reactions that are applicable to iodo-heterocycles like this compound.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for creating C(sp²)–C(sp) bonds and can be conducted under mild conditions, tolerating a wide range of functional groups. wikipedia.org While specific studies on this compound are not prevalent, the reactivity of analogous systems, such as dihalogenated 2-aminopyridines, provides a strong precedent. For instance, the double Sonogashira coupling of 2-amino-3,5-diiodopyridine has been used to synthesize 2,3,5-trisubstituted 7-azaindoles. nih.gov The reaction demonstrates that the iodo-substituent on an amino-substituted heterocycle is readily coupled with terminal alkynes.

A plausible Sonogashira reaction involving this compound would proceed as follows:

Reaction Scheme for Sonogashira Coupling

(Image is illustrative and does not represent actual experimental data)

(Image is illustrative and does not represent actual experimental data)

Below are representative conditions for Sonogashira couplings performed on a related amino-heterocyclic iodide, demonstrating the feasibility of this transformation.

| Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3,5-diiodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N/DMF | 85% | nih.gov |

| 2-Amino-3,5-diiodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N/DMF | 95% | nih.gov |

| 2-Amino-5-bromo-3-iodopyridine | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N/DMF | 80% | nih.gov |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a C-C bond by coupling an organoboron compound (like a boronic acid or ester) with a halide. wikipedia.orglibretexts.org It is widely used due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions. wikipedia.org The Suzuki reaction has been successfully applied to aminothiazole systems. For example, 2-amino-5-bromothiazole has been coupled with 4-fluorophenylboronic acid, indicating that the halogen at the 5-position of a 2-aminothiazole is a viable coupling partner. nih.gov Given that C-I bonds are generally more reactive than C-Br bonds in Suzuki couplings, this compound is expected to be an excellent substrate for this transformation. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has become a primary method for synthesizing aryl amines due to its broad scope and high functional group tolerance. wikipedia.org The reaction can be used to couple primary or secondary amines with aryl halides. youtube.com The application of this methodology to this compound would allow for the introduction of various amino substituents at the C5 position, leading to a diverse library of 2,5-diaminothiazole derivatives. Studies on similar heterocyclic systems, such as 5-halo-1,2,3-triazoles, have shown that palladium complexes with specialized ligands can effectively catalyze the amination of halo-heterocycles. nih.gov

Similarly, Buchwald-Hartwig-type C-S bond formation allows for the coupling of thiols with aryl halides to produce aryl thioethers. wikipedia.org This transformation would enable the synthesis of 5-thio-substituted-4-methyl-1,3-thiazol-2-amines, which are valuable intermediates in medicinal chemistry. The mechanism is analogous to the C-N coupling, involving oxidative addition, association of the thiolate, and reductive elimination.

Beyond palladium, other metals are known to catalyze transformations at the C5 position of thiazole rings.

Copper-catalyzed reactions are particularly relevant. For instance, copper(I) is a well-known co-catalyst in the Sonogashira reaction but can also catalyze its own unique transformations. wikipedia.org Copper(I)-catalyzed reactions have been developed for the synthesis of 5-iodo-1,2,3-triazoles, where an iodinating agent intercepts a copper-triazolide intermediate. nih.govacs.org Furthermore, copper catalysis is employed in the synthesis of various sulfur and nitrogen-containing heterocycles. acs.orgmdpi.comnih.gov

Iron-catalyzed reactions offer a cheaper and more environmentally benign alternative to palladium for certain transformations. A notable example is the iron(III) bromide-promoted reaction of vinyl azides with potassium thiocyanate, which leads to the formation of 4-substituted 5-thiocyano-2-aminothiazoles. organic-chemistry.orgnih.gov This reaction proceeds through a radical pathway and provides direct access to a C-S bond at the C5 position, highlighting a different synthetic strategy to functionalize the thiazole core. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of this compound typically involves the direct iodination of 4-methyl-1,3-thiazol-2-amine. This reaction is an example of an electrophilic aromatic substitution (EAS). The thiazole ring is an electron-rich heterocycle, and the presence of the strongly activating amino group at C2 and the weakly activating methyl group at C4 further increases the electron density of the ring, particularly at the C5 position.

The mechanism proceeds as follows:

Generation of the Electrophile: Molecular iodine (I₂) itself is generally not electrophilic enough to react with aromatic rings. libretexts.org Therefore, an oxidizing agent or a Lewis acid is often used to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). libretexts.orgyoutube.com Common reagents include iodine in the presence of nitric acid, hydrogen peroxide, or N-Iodosuccinimide (NIS). libretexts.orgyoutube.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the thiazole ring attack the electrophilic iodine species (I⁺). This attack preferentially occurs at the C5 position, which is sterically accessible and electronically activated by both the C2-amino and C4-methyl groups. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the thiazole ring and the exocyclic amino group.

Deprotonation and Re-aromatization: A weak base, such as water or the conjugate base of the acid used in the reaction, removes the proton from the C5 position. youtube.com This restores the aromaticity of the thiazole ring and yields the final product, this compound.

The high regioselectivity for the C5 position is a well-established principle in the chemistry of 2-aminothiazoles. mdpi.com

Functional Group Interconversions and Derivatization at the Amino Group

The exocyclic amino group at the C2 position of this compound is a key site for chemical modifications, allowing for the synthesis of a wide array of derivatives through functional group interconversions. researchgate.netgoogle.com These reactions primarily include acylation, alkylation, and condensation.

The primary amino group of 2-aminothiazoles readily undergoes acylation and alkylation, although the site of alkylation can sometimes be competitive between the exocyclic amino group and the endocyclic ring nitrogen. researchgate.net

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides typically occurs smoothly at the exocyclic amino group to yield the corresponding N-acyl derivatives (amides). mdpi.com For instance, the acylation of 2-aminothiazoles can be achieved using reagents like acetic anhydride (B1165640) or benzoyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct. mdpi.comnih.gov These reactions are generally high-yielding and provide a straightforward method for introducing various acyl groups.

Alkylation: Alkylation of 2-aminothiazoles is more complex. While the exocyclic amino group can be alkylated, reactions with alkyl halides can also lead to alkylation at the endocyclic nitrogen atom (N3), forming a thiazolium salt. mdpi.comnih.gov The regioselectivity of the reaction (exocyclic vs. endocyclic alkylation) is influenced by the reaction conditions, the nature of the alkylating agent, and the substituents on the thiazole ring. For example, some studies on related 2-aminobenzothiazoles show a preference for N-alkylation on the endocyclic nitrogen. mdpi.comnih.gov However, the synthesis of N-alkyl-2-aminothiazoles has been reported, indicating that exocyclic substitution is achievable. mdpi.com

| Reaction Type | Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | Pyridine, stirring | N-(5-Iodo-4-methylthiazol-2-yl)acetamide | mdpi.com |

| Acylation | Acetic Anhydride | Solvent-free or in a solvent | N-(5-Iodo-4-methylthiazol-2-yl)acetamide | nih.gov |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., NaH, K2CO3), solvent (e.g., DMF) | 2-(Methylamino)-5-iodo-4-methylthiazole and/or 3-Methyl-5-iodo-4-methyl-2-iminothiazolium salt | researchgate.netmdpi.comnih.gov |

The primary amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically results in the formation of an imine, commonly known as a Schiff base. nih.gov

The reaction proceeds via a two-step mechanism. Initially, the nucleophilic amino group adds to the electrophilic carbonyl carbon to form an unstable tetrahedral intermediate called a hemiaminal. mdpi.com Subsequently, the hemiaminal undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the imine. mdpi.com These reactions are often catalyzed by a small amount of acid and may require the removal of water to drive the equilibrium toward the product. A wide variety of aromatic and heterocyclic aldehydes have been used in condensation reactions with 2-aminothiazole derivatives to produce a diverse library of Schiff bases. nih.govnih.gov

| Carbonyl Compound | Typical Conditions | Product Type (Schiff Base) | Reference |

|---|---|---|---|

| Substituted Benzaldehyde | Ethanol, reflux | (E)-N-(Arylmethylidene)-5-iodo-4-methyl-1,3-thiazol-2-amine | nih.gov |

| Heterocyclic Aldehyde | Ethanol, reflux, catalytic acid | (E)-N-(Heteroarylmethylidene)-5-iodo-4-methyl-1,3-thiazol-2-amine | nih.gov |

| Acetone (B3395972) | Toluene, Dean-Stark apparatus | N-(Propan-2-ylidene)-5-iodo-4-methyl-1,3-thiazol-2-amine | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 5 Iodo 4 Methyl 1,3 Thiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing critical structural information. For the parent compound, 2-amino-4-methylthiazole (B167648), the spectrum exhibits distinct signals for the amino (-NH₂), methyl (-CH₃), and thiazole (B1198619) ring protons. nih.govrsc.org

The introduction of an iodine atom at the C5-position of the thiazole ring in 5-Iodo-4-methyl-1,3-thiazol-2-amine induces predictable changes in the ¹H NMR spectrum. The most significant alteration is the disappearance of the signal corresponding to the C5-H proton. Furthermore, the iodine atom's electron-withdrawing nature and magnetic anisotropy are expected to cause downfield shifts in the signals of the nearby protons, namely the C4-methyl and the C2-amino groups, compared to the non-iodinated analogue. The amino protons typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. The methyl protons would remain a sharp singlet.

Table 1: Comparison of Expected ¹H NMR Data for 2-Amino-4-methylthiazole and this compound

| Proton Type | 2-Amino-4-methylthiazole (Observed δ, ppm) rsc.org | This compound (Expected δ, ppm) | Multiplicity |

| -NH₂ | ~6.80 | Shifted downfield | Broad Singlet |

| C5-H | ~6.98 | Absent | - |

| -CH₃ | ~2.25 | Shifted downfield | Singlet |

Note: Data for 2-Amino-4-methylthiazole is based on published spectra in DMSO-d₆. Expected shifts for the iodo-derivative are predictive.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In 2-amino-4-methylthiazole, distinct signals are observed for the three carbon atoms of the thiazole ring (C2, C4, and C5) and the methyl carbon. rsc.orgresearchgate.net

For this compound, the ¹³C NMR spectrum would show significant changes. The carbon atom directly bonded to the iodine (C5) will experience a strong shielding effect, causing its signal to shift significantly upfield (to a lower δ value), a phenomenon known as the "heavy atom effect." Conversely, the adjacent carbon, C4, is expected to be deshielded and shift downfield. The C2 carbon, being further away, would be less affected but may show a minor downfield shift. The methyl carbon signal would also be slightly shifted.

Table 2: Comparison of Expected ¹³C NMR Data for 2-Amino-4-methylthiazole and this compound

| Carbon Atom | 2-Amino-4-methylthiazole (Observed δ, ppm) rsc.org | This compound (Expected δ, ppm) |

| C2 (-NH₂) | ~168.8 | Minor downfield shift |

| C4 (-CH₃) | ~150.3 | Downfield shift |

| C5 | ~102.0 | Significant upfield shift |

| -CH₃ | ~17.1 | Minor shift |

Note: Data for 2-Amino-4-methylthiazole is based on published spectra in DMSO-d₆. Expected shifts for the iodo-derivative are predictive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-amino-4-methylthiazole shows characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the methyl group, and the C=N and C=C bonds of the thiazole ring. mdpi.comchemicalbook.comsemanticscholar.org

In the spectrum of this compound, these characteristic bands will still be present, though their positions may be slightly altered by the electronic effects of the iodine substituent. The most notable difference would be the appearance of a new, low-frequency absorption band corresponding to the C-I stretching vibration, which typically occurs in the range of 500-600 cm⁻¹.

Table 3: Key IR Absorption Bands for 2-Amino-4-methylthiazole and Expected Bands for this compound

| Vibrational Mode | Functional Group | 2-Amino-4-methylthiazole (cm⁻¹) semanticscholar.org | This compound (Expected, cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3100 | Similar, possibly slightly shifted |

| C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Similar |

| C=N Stretch | Thiazole Ring | ~1640 | Similar, possibly slightly shifted |

| C=C Stretch | Thiazole Ring | ~1600 | Similar, possibly slightly shifted |

| N-H Bend | Primary Amine (-NH₂) | ~1560 | Similar |

| C-I Stretch | Iodo-substituent | Not Applicable | 500 - 600 |

Note: Wavenumbers are approximate. Data for 2-Amino-4-methylthiazole is based on experimental spectra from argon matrix isolation studies. semanticscholar.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns.

For this compound (C₄H₅IN₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 255.93 g/mol ). The presence of the characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) would confirm its presence.

The fragmentation of the molecular ion is expected to proceed through several key pathways characteristic of iodoaromatic and thiazole compounds. nih.govnih.gov

Loss of Iodine: A prominent fragment would likely result from the cleavage of the C-I bond, yielding a fragment ion [M-I]⁺. This is often a major fragmentation pathway for iodo-substituted heterocycles.

Ring Cleavage: Subsequent fragmentation of the thiazole ring can occur, leading to the loss of small neutral molecules like HCN, CH₃CN, or thio-containing fragments, which is a common feature in the mass spectra of thiazole derivatives. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the published literature, its solid-state architecture can be predicted based on the known structures of closely related 2-aminothiazole (B372263) derivatives. nih.govmdpi.comrsc.org

X-ray crystallography would be expected to confirm the planarity of the 1,3-thiazole ring. The key structural parameters of interest would be the C-I bond length and the bond angles around the C5 position, which would reveal any steric strain introduced by the bulky iodine atom.

In the solid state, 2-aminothiazole derivatives frequently form hydrogen-bonded networks. The amino group (-NH₂) at the C2 position can act as a hydrogen bond donor, while the ring nitrogen atom (N3) can act as a hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers or extended chain structures in the crystal lattice, which significantly influences the compound's physical properties. mdpi.comrsc.org

Theoretical and Computational Investigations of 5 Iodo 4 Methyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.

For a molecule like 5-Iodo-4-methyl-1,3-thiazol-2-amine, DFT calculations would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing key information on bond lengths, bond angles, and dihedral angles. For instance, studies on related aminothiazole derivatives have successfully used DFT methods, such as B3LYP with various basis sets, to obtain optimized geometries that are in good agreement with experimental X-ray crystallography data.

Conformational analysis would be crucial to identify the most stable conformer(s) of the molecule. This involves exploring the potential energy surface by rotating flexible parts of the molecule, such as the amino group and the methyl group. The relative energies of different conformers would indicate their population at a given temperature.

Table 1: Predicted Optimized Geometrical Parameters for a Hypothetical this compound (Based on Related Structures)

| Parameter | Predicted Value (Å/°) |

| C-S Bond Lengths | ~1.7 - 1.8 Å |

| C-N Bond Lengths | ~1.3 - 1.4 Å |

| C-C Bond Lengths | ~1.35 - 1.5 Å |

| C-I Bond Length | ~2.1 Å |

| Thiazole (B1198619) Ring Angles | ~110 - 117° |

| Amino Group Geometry | Planar or near-planar |

Note: These are estimated values based on typical bond lengths and angles in similar molecules and require specific calculations for confirmation.

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (E_gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For related thiazole compounds, DFT calculations have been employed to determine these values and map the electron density distribution.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atoms of the amino group and the thiazole ring, as well as the sulfur atom, would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | Negative value (eV) |

| LUMO Energy | Negative or slightly positive value (eV) |

| HOMO-LUMO Energy Gap | Several eV |

| Dipole Moment | Non-zero value (Debye) |

Note: Actual values are highly dependent on the level of theory and basis set used in the calculation.

Theoretical vibrational analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies and intensities of the vibrational modes, researchers can assign the peaks observed in experimental spectra. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the methyl group, C=N and C-S stretching of the thiazole ring, and the C-I stretching vibration. Comparing calculated frequencies with experimental data, often after applying a scaling factor, helps to confirm the molecular structure.

DFT can also be used to calculate various reactivity descriptors that quantify a molecule's chemical behavior. These include chemical potential, hardness, softness, and the electrophilicity index. Fukui functions are particularly useful as they indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. For this compound, these calculations would help predict how it might interact with other reagents in chemical reactions.

Quantum Mechanical Studies

Quantum mechanical studies encompass a broader range of methods beyond DFT. While DFT is a primary tool, other ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could provide even more accurate electronic structure information, albeit at a higher computational cost. These methods could be employed to refine the understanding of the molecule's properties, especially for excited states or complex interactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

Molecular Docking: If this compound were being investigated for potential biological activity, molecular docking simulations could predict its binding affinity and orientation within the active site of a target protein. This is a common practice in drug discovery and has been applied to many thiazole derivatives.

Molecular Dynamics (MD): MD simulations would allow for the study of the dynamic behavior of the molecule over time. This could reveal conformational changes, interactions with solvent molecules, and provide a more realistic picture of its behavior in a biological environment.

Prediction of Reaction Pathways and Mechanistic Insights

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the plausible reaction pathways and mechanisms for the synthesis and functionalization of thiazole derivatives. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of related heterocyclic systems.

The reactivity of the 2-aminothiazole (B372263) scaffold is rich and varied. Theoretical calculations can help predict the most likely sites for electrophilic and nucleophilic attack, the stability of intermediates, and the energy barriers for different reaction pathways. For instance, in reactions involving the amino group, computational models can predict the likelihood of acylation, alkylation, or diazotization reactions. Similarly, the iodine atom at the C5 position is a potential site for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

A plausible reaction mechanism for the synthesis of related aminothiadiazoles has been proposed based on DFT analysis. nih.govresearchgate.net This type of study can suggest the role of reagents and intermediates. For example, in an iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amines, DFT calculations helped to propose a plausible mechanism involving the formation of an α-iodo substituted intermediate. nih.gov Such computational approaches could be applied to predict the outcomes of similar reactions involving this compound.

Furthermore, computational models can predict the stability of different tautomeric forms of the molecule. For 2-amino-4-methylthiazole (B167648), a closely related compound, DFT calculations have shown the existence of several tautomers and have been used to determine their relative stabilities. mdpi.com The presence of different tautomers can significantly influence the reaction pathways and the final products.

The following table summarizes plausible reaction types and the insights that could be gained from their computational investigation for this compound, based on studies of analogous compounds.

| Reaction Type | Potential Reagents | Mechanistic Insights from Computational Studies |

| N-Acylation | Acyl chlorides, Anhydrides | Prediction of the most nucleophilic nitrogen atom (endo- vs. exo-cyclic), transition state energies for acyl transfer. |

| Suzuki Coupling | Aryl boronic acids, Palladium catalyst, Base | Elucidation of the catalytic cycle (oxidative addition, transmetalation, reductive elimination), prediction of the most favorable coupling partners. |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Investigation of the mechanism involving π-alkyne complexes, prediction of side reactions. |

| Cyclization Reactions | Bifunctional electrophiles | Modeling of ring-closure pathways, determination of the regioselectivity and stereoselectivity of the cyclization. |

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, IR)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in their structural characterization.

Infrared (IR) Spectroscopy: Theoretical calculations, often at the DFT level, can predict the vibrational frequencies of a molecule. These predicted frequencies, when scaled appropriately, can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For 2-amino-4-methylthiazole, a compound structurally similar to the title compound, DFT calculations have been used to analyze its FTIR spectrum. mdpi.com The study allowed for the characterization of different tautomers based on their vibrational signatures. mdpi.com A similar approach for this compound would likely predict characteristic bands for the N-H stretching of the amino group, C=N and C=C stretching vibrations of the thiazole ring, and the C-I stretching mode.

The table below presents a hypothetical prediction of key IR vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound(s) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | 2-Amino-4-methylthiazole mdpi.com |

| Thiazole Ring (C=N, C=C) | Ring Stretching | 1500 - 1650 | 2-Amino-4-methylthiazole mdpi.com |

| Methyl (C-H) | Stretching & Bending | 2850 - 2960, 1375 - 1450 | General organic compounds |

| Carbon-Iodine (C-I) | Stretching | 500 - 600 | General iodo-aromatic compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts. These calculated values, when referenced against a standard (like Tetramethylsilane, TMS), can be correlated with experimental data. For this compound, one would expect to see a singlet for the methyl protons and signals for the amino protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, distinct signals for the methyl carbon and the carbons of the thiazole ring would be predicted. The position of the carbon atom attached to the iodine would be significantly influenced by the heavy atom effect.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT could predict the electronic transitions, likely π → π* transitions within the thiazole ring system, which would be expected to fall in the UV region.

Synthetic Applications and Derivative Chemistry of 5 Iodo 4 Methyl 1,3 Thiazol 2 Amine in Heterocyclic Systems

Role as a Versatile Building Block in Complex Organic Synthesis

5-Iodo-4-methyl-1,3-thiazol-2-amine serves as a quintessential building block in the field of organic synthesis, particularly for creating complex molecules for medicinal chemistry and materials science. chemscene.com The utility of this compound stems from its bifunctional nature:

The 5-Iodo Group: The iodine atom on the thiazole (B1198619) ring is an excellent leaving group and a key handle for transition metal-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings enable the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, alkynyl) at this position. wikipedia.orgresearchgate.netlibretexts.org This versatility is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The 2-Amino Group: The primary amine at the 2-position is a versatile nucleophile. It can be readily acylated, alkylated, or used as a key component in condensation reactions to form new heterocyclic rings fused to the thiazole core. nih.gov

The combination of these two reactive sites allows for a sequential and controlled elaboration of the molecular structure, making this compound a powerful tool for constructing intricate molecular architectures. sci-hub.se

Table 1: Key Coupling Reactions Utilizing the 5-Iodo Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)–C(sp²) | 5-Aryl/heteroaryl-4-methylthiazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) | 5-Alkynyl-4-methylthiazole |

| Heck | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) | 5-Alkenyl-4-methylthiazole |

| Buchwald-Hartwig | Amine, Alcohol | Pd catalyst, Ligand, Base | C(sp²)–N, C(sp²)–O | 5-(Amino/Alkoxy)-4-methylthiazole |

Synthesis of Complex Thiazole-Containing Scaffolds

The reactivity of this compound is instrumental in the synthesis of larger, more complex heterocyclic systems.

The 2-amino group is a pivotal functionality for building fused heterocyclic systems. A common strategy involves reacting the 2-aminothiazole (B372263) with a bifunctional electrophile, leading to annulation, where a new ring is constructed onto the thiazole core. This approach is widely used to synthesize bicyclic systems like thiazolo[5,4-b]pyridines. sci-hub.senih.gov For instance, a 2-aminothiazole can undergo condensation with an α,β-unsaturated carbonyl compound or a β-ketoester in reactions like the Gould-Jacobs reaction to form a fused pyridine (B92270) ring.

While a direct synthesis starting from this compound may not be explicitly documented in all cases, the established reactivity of 2-aminothiazoles provides a clear blueprint. The presence of the iodo group offers an additional strategic advantage, allowing for further diversification via cross-coupling either before or after the ring fusion. beilstein-journals.org

Beyond simple bicyclic systems, this compound is a precursor for polycondensed heterocycles containing both nitrogen and sulfur. An important class of such compounds is the thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings. These rigid, coplanar systems have applications in materials science due to their extended π-conjugation. nih.gov

The synthesis of such systems can be envisioned through a multi-step sequence where both the 2-amino group and the 5-iodo position of the starting material are used to build subsequent rings. For example, the amino group could be transformed into a thiazole ring, and the iodo group could be used in a cyclization reaction to close a third ring, leading to complex structures like thiazolo[5',4':5,6]pyrano[2,3-d]pyrimidines. nih.gov

Table 2: Examples of Fused Heterocyclic Systems Derived from 2-Aminothiazole Scaffolds

| Fused System | Precursor Reactivity | Potential Application | Reference |

| Thiazolo[5,4-b]pyridine (B1319707) | Annulation via the 2-amino group | Kinase Inhibitors | nih.gov |

| Thiazolo[5,4-d]thiazole | Formation of a second thiazole ring | Organic Electronics | nih.gov |

| Thiazolo[4,5-b]pyrrolizine | Multi-step condensation/cyclization | Novel Heterocycles | aun.edu.eg |

Preparation of Compounds with Specific Chemical Functions

A primary application of this compound is in medicinal chemistry for the synthesis of biologically active molecules. The 2-aminothiazole motif is a recognized "privileged structure," appearing in numerous approved drugs and clinical candidates. nih.gov

The compound serves as an intermediate for creating derivatives with specific functions, such as enzyme inhibitors. For example, novel thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key target in cancer therapy. nih.gov The synthesis of these inhibitors often involves a Suzuki coupling to introduce an aryl group at a key position, a transformation for which the 5-iodo group is perfectly suited. By varying the boronic acid used in the Suzuki coupling, chemists can systematically modify the structure to optimize potency and selectivity. nih.gov

Derivatization for Advanced Material Science Applications

The electronic properties of thiazole-containing compounds make them attractive for applications in materials science, particularly in organic electronics. Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, possess rigid, planar backbones with extended π-conjugated systems, which are desirable features for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

This compound is a valuable precursor for these materials. The Sonogashira coupling reaction, which joins the 5-iodo position to a terminal alkyne, is a powerful method for extending π-conjugation. wikipedia.orgorganic-chemistry.org By coupling the thiazole with various aryl acetylenes or other π-rich systems, novel chromophores and fluorophores with tailored optical and electronic properties can be synthesized. These materials can then be incorporated into the active layers of electronic devices.

Precursor to Advanced Imaging Agent Scaffolds

The development of molecular imaging agents for diagnostic medicine, such as those used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), often requires the incorporation of a radionuclide into a biologically active molecule. Aryl iodides are critical precursors in this field.

The iodine atom in this compound can be directly replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) via isotopic exchange or electrophilic/nucleophilic iodination reactions. This would transform a biologically active derivative into a potential SPECT or PET imaging agent. Furthermore, the aryl iodide can be converted into an organotin (via Stille coupling) or boronic ester (via Miyaura borylation) derivative. These intermediates are highly versatile for subsequent radiolabeling with other common radioisotopes, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), expanding the possibilities for creating advanced imaging probes.

Future Research Directions in 5 Iodo 4 Methyl 1,3 Thiazol 2 Amine Chemistry

Development of Novel and More Efficient Synthetic Pathways

While methods for the synthesis of 2-aminothiazoles are established, the development of more efficient, sustainable, and scalable routes to 5-iodo-4-methyl-1,3-thiazol-2-amine remains a key objective. Current synthetic strategies often rely on the direct iodination of a pre-formed 4-methyl-1,3-thiazol-2-amine, which can sometimes lead to challenges in controlling regioselectivity and may require harsh reagents.

Future research in this area will likely focus on:

Late-Stage Functionalization: Developing methods for the direct C-H iodination of the thiazole (B1198619) ring at the 5-position would represent a significant advancement in synthetic efficiency. This approach would avoid the need for pre-functionalized starting materials and could offer a more atom-economical route to the target compound.

Novel Cyclization Strategies: Investigating new cyclization reactions that directly incorporate the iodine atom during the formation of the thiazole ring could provide a more convergent and efficient synthesis. This might involve the use of novel iodine-containing building blocks or the development of new catalytic systems.

Green Chemistry Approaches: The implementation of greener solvents, catalysts, and reaction conditions will be crucial for developing more environmentally friendly synthetic pathways. This could include the use of mechanochemistry, microwave-assisted synthesis, or reactions in aqueous media to minimize the environmental impact.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dominated by transformations involving the carbon-iodine bond, such as cross-coupling reactions. However, there are several underutilized reactivity modes that warrant further exploration.

Future research could investigate:

Transition-Metal-Catalyzed Reactions: Beyond standard cross-coupling, exploring novel transition-metal-catalyzed reactions at the C-I bond could unlock new synthetic possibilities. This might include carbenoid insertion reactions, reductive couplings, or the use of photoredox catalysis to access new reactive intermediates.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor. Investigating the role of halogen bonding in directing self-assembly, controlling reactivity, and in the design of new materials is a promising area of research.

Reactivity of the Amino Group: While the amino group is often used for derivatization, its reactivity in more complex transformations remains relatively unexplored. Investigating its use in multicomponent reactions, cascade cyclizations, or as a directing group for C-H functionalization could lead to the discovery of new synthetic methodologies.

Advanced Computational Design of New Derivatives

Computational chemistry offers a powerful tool for the rational design of new derivatives of this compound with tailored properties. By using quantum mechanical calculations and molecular modeling, researchers can predict the electronic, steric, and conformational properties of new molecules before they are synthesized in the lab.

Future research in this area will likely involve:

In Silico Screening: Employing high-throughput virtual screening to identify derivatives with desired properties, such as specific biological activities or material characteristics.

Predictive Modeling: Developing more accurate predictive models for properties such as reactivity, solubility, and binding affinity to guide the design of new compounds.

Mechanism Elucidation: Using computational methods to gain a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives.

Integration with Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry and automation offer significant advantages for the synthesis of chemical compounds, including improved safety, reproducibility, and scalability. tcichemicals.com The application of these technologies to the synthesis of this compound and its derivatives is a promising area for future research.

Key research directions include:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactors for the key synthetic steps involved in the production of this compound. nih.govnih.gov This could lead to a more efficient and scalable manufacturing process.

Automated Synthesis and Optimization: Utilizing automated platforms to rapidly screen reaction conditions and optimize synthetic protocols. researchgate.net This can significantly accelerate the discovery of new and improved synthetic methods.

Discovery of Novel Applications as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules. chemscene.com Its utility stems from the ability to selectively functionalize the C-I bond and the amino group.

Future research will likely focus on expanding its applications in:

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates. The 2-aminothiazole (B372263) core is a common motif in many biologically active compounds.

Materials Science: As a building block for the creation of new functional materials, such as organic semiconductors, dyes, and polymers. The presence of the iodine atom can be exploited to tune the electronic and photophysical properties of these materials.

Agrochemicals: For the development of new pesticides and herbicides. The thiazole ring is a key structural element in several commercially successful agrochemicals.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-iodo-4-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves halogenation of precursor thiazoles. For example, bromoacetyl bromide can react with 4-methyl-1,3-thiazol-2-amine in a basic aqueous medium to form intermediates, followed by iodination . Optimizing solvent polarity (e.g., aprotic polar solvents like DMF) and temperature (50–80°C) improves coupling efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions: the iodine atom causes deshielding (~130–140 ppm in ¹³C for C-I). Mass spectrometry (HRMS) confirms molecular weight (C₄H₅IN₂S: theoretical 240.93 g/mol) . IR spectroscopy detects N-H stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹). Elemental analysis validates stoichiometry (C, H, N, S) .

Q. What are the common reactivity patterns of the iodo-substituent in this compound?

- Methodology : The iodine atom undergoes nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Kinetic studies in polar solvents (e.g., THF/H₂O) at 60–100°C track reactivity. Competitor halogens (Br/Cl) show slower rates, emphasizing iodine’s leaving-group efficacy .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SHELX programs) determines bond lengths/angles, confirming iodine’s position and steric effects. For example, the C-I bond length (~2.10 Å) and thiazole ring planarity distinguish regioisomers. Twinning or high-resolution data (≤0.8 Å) mitigates refinement errors .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodology : Contradictions arise from assay variability (e.g., cell-line specificity). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and meta-analysis. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases, clarifying substituent effects on potency .

Q. How does solvent polarity influence the compound’s stability under catalytic conditions?

- Methodology : Accelerated stability studies in DMSO, MeOH, or aqueous buffers (pH 4–9) at 40°C for 7 days, monitored via HPLC. Degradation products (e.g., dehalogenated thiazoles) indicate susceptibility to hydrolysis. Aprotic solvents (e.g., acetonitrile) enhance stability for metal-catalyzed reactions .

Q. What computational methods predict regioselectivity in electrophilic substitutions of the thiazole ring?

- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich sites. For this compound, electrophiles (e.g., NO₂⁺) preferentially attack C-4 due to methyl group electron donation. Compare with experimental LC-MS results to validate models .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous conditions for iodination to avoid side reactions. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Data Validation : Cross-reference spectral data with PubChem/DSSTox entries to confirm purity and avoid misassignment .

- Crystallography : Employ SHELXL for refinement; resolve twinning with TWINABS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。